molecular formula C14H13ClN2O2 B15172929 Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate CAS No. 918907-41-2

Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate

Cat. No.: B15172929
CAS No.: 918907-41-2
M. Wt: 276.72 g/mol
InChI Key: OQAWJRZEKQMXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with substituted anilines. The synthesis typically involves the formation of an ester bond, which is crucial for its biological activity. The compound has the following chemical structure:

  • Molecular Formula : C13H12ClN3O2
  • Molecular Weight : 279.71 g/mol

Anticancer Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit anticancer properties . For instance, a study demonstrated moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with an IC50 value reported at approximately 86 μM for one related compound . This suggests that modifications in the structure can enhance or diminish anticancer efficacy.

Antimicrobial Activity

This compound has also shown promising antimicrobial activities . In vitro studies have demonstrated its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have exhibited significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the chlorine atom on the aniline ring appears to enhance the compound's interaction with biological targets, potentially increasing its potency against cancer cells and bacteria. Additionally, modifications to the ester group can influence solubility and bioavailability, which are essential for therapeutic effectiveness.

Case Studies and Research Findings

  • Anticancer Studies : In a comparative analysis of various pyridine derivatives, this compound was found to inhibit cancer cell proliferation significantly. The study highlighted that specific structural modifications led to improved efficacy against MCF-7 breast cancer cells .
  • Antimicrobial Efficacy : A recent investigation into related compounds revealed that those with similar structural frameworks displayed substantial antimicrobial activity. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)12-4-3-9-16-13(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAWJRZEKQMXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738196
Record name Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918907-41-2
Record name Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.